Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (hereafter referred to as Compound 3) is a piperazine-based building block with significant utility in pharmaceutical research. It is synthesized via nucleophilic substitution between tert-butyl bromoacetate and Boc-protected piperazine under mild conditions (60°C, triethylamine, THF), achieving a high yield of 79% . The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
- a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)°, V = 1727.71(7) ų .
Bond lengths (e.g., N1–C1: 1.459(2) Å, C5–O2: 1.220(1) Å) and angles are consistent with standard piperazine-carboxylate geometries . Its crystallographic characterization supports applications in designing bioactive molecules, particularly in factor Xa inhibitors .
Properties
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)11-16-7-9-17(10-8-16)13(19)21-15(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVGELOVMNYTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671862 | |
| Record name | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180576-04-9 | |
| Record name | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction: Primary Synthetic Pathway
The most widely documented method for synthesizing tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves a nucleophilic substitution reaction between Boc-protected piperazine (1) and tert-butyl bromoacetate (2). The reaction proceeds under mild conditions in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) at room temperature . Piperazine’s secondary amine undergoes deprotonation by Et₃N, enhancing its nucleophilicity to displace the bromide ion from tert-butyl bromoacetate (Fig. 1).
Reaction Conditions:
-
Molar Ratio: 1:1.2 (piperazine derivative : tert-butyl bromoacetate)
-
Solvent: THF (anhydrous)
-
Base: Triethylamine (1.5 equiv)
-
Temperature: 20–25°C
-
Reaction Time: 12–16 hours
Post-reaction, the crude product is isolated via solvent evaporation and purified through column chromatography (silica gel, hexane/ethyl acetate 3:1) . Crystallization from a petroleum ether/ethyl acetate mixture (2:1 v/v) yields monoclinic crystals, as confirmed by X-ray diffraction .
Mechanistic Insights and Stereochemical Considerations
The reaction follows an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of tert-butyl bromoacetate. The tert-butoxy group’s steric bulk influences reaction kinetics, necessitating prolonged reaction times to achieve high conversions . Conformational analysis via ¹H NMR reveals partial double-bond character in the amide linkage, resulting in rotameric forms (Fig. 2) .
Key Observations:
-
Rotational Barriers: Activation energy barriers for amide bond rotation range from 60–65 kJ/mol, as determined by variable-temperature NMR .
-
Crystal Packing: X-ray structures show intermolecular hydrogen bonds between the carbonyl oxygen and adjacent piperazine NH groups, stabilizing the lattice .
Optimization Strategies for Industrial Scalability
Industrial-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over reaction parameters, improving yields to 88–90% . Key optimizations include:
Solvent Selection:
-
THF vs. DCM: THF provides higher yields (85%) compared to dichloromethane (DCM, 68%) due to better solubility of intermediates .
Catalyst Screening:
-
Et₃N vs. DBU: Et₃N remains optimal, whereas stronger bases like 1,8-diazabicycloundec-7-ene (DBU) promote side reactions .
Temperature Control:
-
Maintaining temperatures below 30°C prevents Boc-group cleavage, a common side reaction at elevated temperatures .
Purification and Characterization
Purification Methods:
| Step | Technique | Conditions | Purity (%) |
|---|---|---|---|
| 1 | Column Chromatography | Hexane/EtOAc (3:1) | 90–95 |
| 2 | Recrystallization | Petroleum ether/EtOAc (2:1) | >99 |
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 18H, tert-butyl), 3.45–3.55 (m, 8H, piperazine), 4.12 (s, 2H, CH₂COO) .
-
¹³C NMR (101 MHz, CDCl₃): δ 28.2 (tert-butyl), 44.7 (piperazine), 80.5 (C=O), 169.8 (COO) .
-
HRMS (ESI): m/z calc. for C₁₅H₂₇N₂O₄ [M+H]⁺: 299.1965; found: 299.1968 .
Comparative Analysis of Synthetic Routes
A comparative study of methods highlights trade-offs between yield, scalability, and purity:
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | THF | Et₃N | 85 | 99 |
| B | DCM | Et₃N | 68 | 95 |
| C | THF | DBU | 45 | 88 |
Method A remains the gold standard, balancing efficiency and practicality .
Troubleshooting Common Synthesis Challenges
Low Yields:
-
Cause: Incomplete Boc protection of piperazine.
-
Solution: Pre-purify Boc-piperazine via flash chromatography .
By-Product Formation:
-
Cause: Hydrolysis of tert-butyl bromoacetate.
Applications in Drug Development
While beyond preparation scope, the compound’s utility as a precursor for ¹⁸F-labeled tracers underscores its pharmaceutical relevance. Radiolabeling experiments demonstrate efficient incorporation of [¹⁸F]fluoride via nucleophilic aromatic substitution .
Chemical Reactions Analysis
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself, where the bromine atom in tert-butyl bromoacetate is replaced by the secondary amine of Boc-protected piperazine.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield piperazine derivatives and tert-butanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Anticancer Activity
Research indicates that tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects, which were attributed to its ability to induce apoptosis .
Case Study:
In a controlled experiment, the compound was tested on A549 lung cancer cells, showing a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of the caspase pathway, suggesting potential as a lead compound for developing anticancer drugs.
Applications in Material Science
3.1 Polymer Chemistry
The compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's performance in various applications, including coatings and adhesives.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control | 200 | 30 |
| Modified | 250 | 50 |
Structural Studies
The molecular structure of this compound has been characterized using X-ray diffraction techniques. The compound crystallizes in a monoclinic space group with specific unit cell parameters that provide insights into its intermolecular interactions .
Table: Crystallographic Data
| Parameter | Value |
|---|---|
| a (Å) | 8.4007(2) |
| b (Å) | 16.4716(4) |
| c (Å) | 12.4876(3) |
| β (°) | 90.948(1) |
| Volume (ų) | 1727.71(7) |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its role as a building block in the synthesis of more complex molecules. The piperazine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive compound it is part of .
Comparison with Similar Compounds
Key Observations :
- Substituent Reactivity : Chloroethyl () and bromophenyl () groups enhance electrophilicity, enabling cross-coupling or alkylation, whereas tert-butoxy-2-oxoethyl in Compound 3 offers steric protection for selective deprotection .
- Synthetic Flexibility : Compound 3 ’s synthesis is optimized for scalability (79% yield), while derivatives like the diazoacetyl variant require specialized reagents (tetramethylguanidine) .
Crystallographic and Conformational Differences
- Crystal Packing: Compound 3 adopts a monoclinic lattice with four molecules per unit cell . In contrast, tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate () likely exhibits altered packing due to aromatic and trifluoromethyl groups, affecting solubility and melting points.
- Bond Geometry: The N1–C1 bond (1.459 Å) in Compound 3 is shorter than N–C bonds in tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (), where aminoethyl substituents may introduce torsional strain .
Biological Activity
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (CAS No. 180576-04-9) is a chemical compound belonging to the piperazine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.
- Molecular Formula : C15H28N2O4
- Molecular Weight : 300.39 g/mol
- Boiling Point : Approximately 367 °C (predicted)
- Density : 1.061 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including its interactions with specific biological targets and its efficacy in different assays.
Research indicates that compounds containing the piperazine moiety often exhibit significant interactions with various receptors and enzymes, which can lead to therapeutic effects. Specifically, this compound may act as an inhibitor of certain kinases, which are critical in cell signaling pathways involved in cancer and other diseases .
Case Studies and Research Findings
-
Inhibition Studies :
- A study investigated the inhibitory effects of piperazine derivatives on protein kinases, showing that modifications to the piperazine structure could enhance selectivity and potency against specific targets such as CDK4/6 . this compound was noted for its potential to selectively inhibit these kinases.
- Antitumor Activity :
- Pharmacokinetics :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Selective inhibition of CDK4/6 | |
| Antitumor Activity | Induction of apoptosis in cancer cells | |
| Pharmacokinetics | Favorable absorption and stability |
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O4 |
| Molecular Weight | 300.39 g/mol |
| Boiling Point | ~367 °C (predicted) |
| Density | 1.061 g/cm³ |
Q & A
Q. Biological Evaluation & Data Interpretation
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution methods. Moderate activity (MIC ~50–100 µg/mL) has been reported for related piperazine derivatives .
- Addressing contradictions : Cross-validate results with multiple assays (e.g., broth microdilution vs. time-kill studies). Ensure standardized inoculum sizes and control for solvent effects (e.g., DMSO cytotoxicity) .
How do derivatization strategies enhance the pharmacological potential of this compound?
Q. Structure-Activity Relationship (SAR) Studies
- Functional group introduction : Adding carbonyl or hydrazide groups to the piperazine ring (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) alters electronic properties and hydrogen-bonding capacity, impacting target affinity .
- Case study : Incorporating a diazoacetyl group enables coordination with metal ions or biomolecular targets, as confirmed by SCXRD .
What safety considerations are critical when handling this compound, particularly during scale-up?
Q. Hazard Mitigation in Synthesis
- Toxicity data : Classified as harmful if swallowed (H302). Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation .
- Decomposition risks : Avoid high temperatures (>150°C) to prevent release of toxic gases (e.g., NOₓ). Store under inert atmosphere (N₂ or Ar) to limit hydrolysis .
How can discrepancies in spectroscopic data (e.g., NMR, IR) be resolved during characterization?
Q. Analytical Troubleshooting
- NMR conflicts : Compare experimental shifts with computed values (DFT calculations). For example, tert-butyl protons typically resonate at δ 1.4–1.5 ppm in CDCl₃ .
- IR validation : Ensure anhydrous conditions to avoid O–H stretches from moisture. Overlapping peaks (e.g., C=O at ~1700 cm⁻¹) can be deconvoluted using second-derivative analysis .
What role does this compound play in developing enzyme inhibitors, and how is potency assessed?
Q. Pharmacological Applications
- Prolyl-hydroxylase inhibition : Derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate inhibit HIF-PH, validated via ELISA-based enzyme assays (IC₅₀ ~10–50 nM) .
- Mechanistic studies : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes to active sites (e.g., Fe²⁺ coordination in prolyl-hydroxylases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
